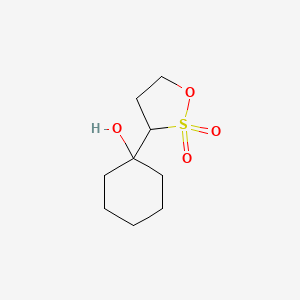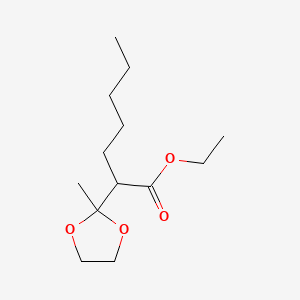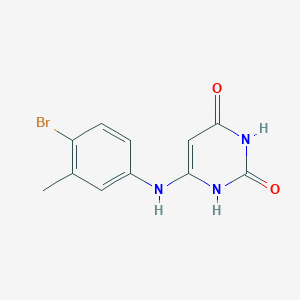
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with an oxathiolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol typically involves multiple steps. One common method includes the NaOH-mediated aldol condensation, followed by ethylene glycol protection of the ketone group in the presence of HC(OEt)3 and concentrated HCl. The saturation of the C=C bond and the benzene ring is achieved using an Al-Ni alloy in aqueous KOH. Finally, the intermediate cyclohexanol is oxidized with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.
Reduction: Reduction reactions can be performed using Al-Ni alloy in aqueous KOH.
Common Reagents and Conditions:
Oxidation: NaClO/TEMPO/KBr
Reduction: Al-Ni alloy in aqueous KOH
Substitution: Specific reagents and conditions vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the compound, while reduction can lead to fully saturated products.
Applications De Recherche Scientifique
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxathiolane moiety is known to interact with various enzymes, potentially inhibiting or modifying their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into enzyme active sites effectively .
Comparaison Avec Des Composés Similaires
Cyclohexanol: A simpler compound with a similar cyclohexane ring but lacking the oxathiolane moiety.
Oxathiolane derivatives: Compounds with similar oxathiolane structures but different substituents on the cyclohexane ring.
Uniqueness: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the oxathiolane moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
75732-49-9 |
|---|---|
Formule moléculaire |
C9H16O4S |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-(2,2-dioxooxathiolan-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H16O4S/c10-9(5-2-1-3-6-9)8-4-7-13-14(8,11)12/h8,10H,1-7H2 |
Clé InChI |
MSGZWBOOLZIWGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2CCOS2(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)




![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)






![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
